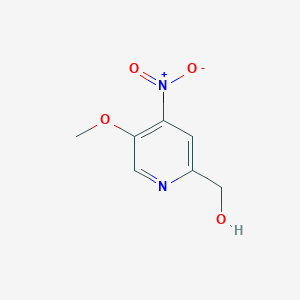

(5-Methoxy-4-nitropyridin-2-yl)methanol

Description

(5-Methoxy-4-nitropyridin-2-yl)methanol is a pyridine derivative featuring a nitro group at position 4, a methoxy group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 2. This compound belongs to the nitropyridine family, which is notable for its electron-deficient aromatic ring system due to the electron-withdrawing nitro group. Such structural characteristics make nitropyridines valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

For instance, multicomponent syntheses of 4-methyl-5-nitropyridines (e.g., ethyl 2-oxo-2-(2,4,6-trimethyl-5-nitropyridin-3-yl)acetate) highlight the role of nitro groups in directing reactivity and stabilizing intermediates .

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(5-methoxy-4-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-3-8-5(4-10)2-6(7)9(11)12/h2-3,10H,4H2,1H3 |

InChI Key |

OFHSRCBAXJMQEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(N=C1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Electronic Effects: The nitro group in this compound significantly reduces electron density at positions 3 and 5, enhancing susceptibility to nucleophilic attack compared to non-nitro analogs like (4-Methoxypyridin-2-yl)methanol .

- Acidity: The hydroxymethyl group in the target compound is more acidic than phenolic -OH in 5-Methoxy-2-nitrophenol due to the electron-withdrawing nitro group .

- Synthetic Yields: Nitropyridine derivatives with methyl groups (e.g., 1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethan-1-one, 91% yield) show higher yields than phenyl-substituted analogs (72–80%), suggesting steric and electronic benefits of methyl substituents .

Physicochemical Properties

Table 2: Experimental Data for Selected Nitropyridines

| Compound Name | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H NMR, δ ppm) |

|---|---|---|---|

| (2,4-Dimethyl-5-nitro-6-phenylpyridin-3-yl)(thiophen-2-yl)methanone | 115–117 | 79 | 2.45 (s, 3H, CH₃), 7.25–7.90 (m, aromatic) |

| 1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethan-1-one | 58–60 | 91 | 2.30 (s, 6H, CH₃), 2.55 (s, 3H, COCH₃) |

| Phenyl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone | 72–74 | 72 | 2.40 (s, 6H, CH₃), 7.40–7.95 (m, Ph) |

Insights:

- Melting Points: Methyl-substituted nitropyridines exhibit lower melting points (58–74°C) than phenyl- or thiophene-containing derivatives (72–117°C), reflecting differences in crystallinity and intermolecular interactions .

- Spectral Shifts: In ¹H NMR, nitro groups deshield adjacent protons (e.g., CH₃ at δ 2.30–2.55 ppm in methyl-substituted compounds), consistent with electron withdrawal .

Research Findings and Challenges

- Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., nitro and ester) on pyridine rings requires careful optimization of solvent and temperature, as seen in .

- Computational Insights: Tools like Multiwfn could analyze the electron density distribution and reactivity hotspots in this compound, aiding in predicting its behavior in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.